N-Fmoc-2,3-dimethoxy-L-phenylalanine
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Overview
Description
N-Fmoc-2,3-dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and two methoxy groups on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2,3-dimethoxy-L-phenylalanine typically involves the protection of the amino group of 2,3-dimethoxy-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2,3-dimethoxy-L-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc group, yielding free 2,3-dimethoxy-L-phenylalanine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group is typically removed using piperidine in dimethylformamide.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of free 2,3-dimethoxy-L-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-2,3-dimethoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of biofunctional materials such as hydrogels and nanostructures.
Mechanism of Action
The mechanism of action of N-Fmoc-2,3-dimethoxy-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3,4-dimethoxy-L-phenylalanine
- N-Fmoc-3-(2-naphthyl)-L-alanine
- N-Fmoc-2-nitro-L-phenylalanine
Uniqueness
N-Fmoc-2,3-dimethoxy-L-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and the properties of the peptides synthesized using it. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of removal of the Fmoc group .
Properties
Molecular Formula |
C26H25NO6 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
PDRXHOVOTMVUNR-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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